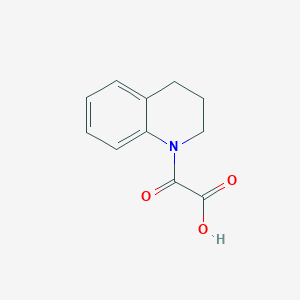

3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10(11(14)15)12-7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNDXNKYPCIUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649321 | |

| Record name | (3,4-Dihydroquinolin-1(2H)-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018565-99-5 | |

| Record name | (3,4-Dihydroquinolin-1(2H)-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its constrained, bicyclic framework provides a valuable platform for the spatial presentation of pharmacophoric elements. This guide presents an in-depth, field-proven methodology for the synthesis and comprehensive characterization of a key derivative, 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid (CAS: 1018565-99-5). This molecule serves as a versatile building block for drug discovery, enabling the introduction of a constrained N-aryl glyoxylic acid moiety. We provide not only step-by-step protocols for its synthesis via N-acylation but also a rigorous analytical workflow for structural verification and purity assessment, underscoring the causality behind critical experimental choices to ensure reproducibility and reliability.

Introduction and Strategic Rationale

The synthesis of novel molecular entities for drug development pipelines demands robust and reproducible chemical strategies. The target compound, this compound, is an N-acylated tetrahydroquinoline that introduces a reactive carboxylic acid handle ortho to an amide carbonyl. This arrangement is a powerful synthon for the creation of compound libraries, offering a vector for diversification through further amide coupling or other derivatization reactions.

The strategic approach detailed herein focuses on a two-step sequence: the N-acylation of commercially available 1,2,3,4-tetrahydroquinoline with an oxalyl derivative, followed by saponification to yield the target carboxylic acid. This method was selected for its high efficiency, scalability, and reliance on common, well-understood laboratory transformations. The subsequent characterization cascade is designed to provide unequivocal proof of structure and a quantifiable measure of purity, essential for advancing a compound in a research and development setting.

Synthetic Pathway Design and Rationale

A logical retrosynthetic analysis of the target molecule identifies the amide bond as the most strategic disconnection. This reveals 1,2,3,4-tetrahydroquinoline and an oxalyl electrophile as the primary starting materials.

Retrosynthetic Analysis

Caption: Retrosynthetic disconnection of the target compound.

Forward Synthesis Strategy

The forward synthesis is executed via a robust N-acylation reaction. We opt for a two-step process using ethyl oxalyl chloride for the initial acylation.

Rationale for Choice of Reagents:

-

Ethyl Oxalyl Chloride: This reagent is highly reactive and commercially available, ensuring an efficient and rapid acylation of the secondary amine of the tetrahydroquinoline ring. The ethyl ester serves as a convenient protecting group for the carboxylic acid, preventing side reactions during the acylation and simplifying purification of the intermediate.

-

Triethylamine (TEA) or DIEA: A non-nucleophilic organic base is crucial. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[3] This prevents the protonation of the starting amine, which would render it unreactive, thereby driving the reaction to completion.

-

Saponification (e.g., with NaOH or LiOH): Base-mediated hydrolysis is a standard and highly effective method for converting the intermediate ester to the final carboxylic acid with high yield.[4]

Caption: Forward synthesis pathway from starting material to final product.

Detailed Experimental Protocols

Materials and Instrumentation

-

Chemicals: 1,2,3,4-Tetrahydroquinoline (97%), Ethyl oxalyl chloride (98%), Triethylamine (≥99.5%), Dichloromethane (DCM, anhydrous, ≥99.8%), Sodium Hydroxide, Ethanol, Ethyl Acetate, Hexanes, Magnesium Sulfate (anhydrous). All reagents were used as received from commercial suppliers.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. High-resolution mass spectrometry (HRMS) was performed using an ESI-TOF instrument. HPLC analysis was conducted on a system equipped with a C18 column and a UV detector.

Step 1: Synthesis of Ethyl 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoacetate

-

Vessel Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere of nitrogen, add 1,2,3,4-tetrahydroquinoline (5.0 g, 37.5 mmol, 1.0 equiv.) and anhydrous dichloromethane (100 mL).

-

Reagent Addition: Cool the stirring solution to 0°C using an ice bath. Add triethylamine (6.3 mL, 45.0 mmol, 1.2 equiv.) dropwise.

-

Acylation: In a separate flask, prepare a solution of ethyl oxalyl chloride (4.6 mL, 41.3 mmol, 1.1 equiv.) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

-

Causality Note: Slow, cooled addition is critical to control the exothermic nature of the acylation, preventing potential side reactions and ensuring selective N-acylation.

-

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction's completion by TLC or HPLC.

-

Workup and Isolation: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-

Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.

-

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography (eluent: 20% ethyl acetate in hexanes) to yield the product as a pale yellow oil.

Step 2: Synthesis of this compound

-

Setup: Dissolve the ethyl ester intermediate (6.0 g, 25.7 mmol, 1.0 equiv.) in ethanol (80 mL) in a 250 mL round-bottom flask.

-

Hydrolysis: Add a solution of sodium hydroxide (2.06 g, 51.4 mmol, 2.0 equiv.) in water (40 mL).

-

Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir for 2 hours, monitoring by TLC/HPLC until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 50 mL of water and wash with ethyl acetate (2 x 30 mL) to remove any non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the dropwise addition of concentrated HCl. A white precipitate will form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield the final product as a white to off-white solid.

Comprehensive Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure and the assessment of its purity.

Caption: A self-validating workflow for product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural elucidation in organic chemistry.[5][6]

-

Protocol: Dissolve ~10 mg of the final product in 0.7 mL of DMSO-d₆ or CDCl₃. Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) as needed.

-

Expected ¹H NMR (400 MHz, DMSO-d₆) Signals:

-

Aromatic Protons (δ 7.0-8.0 ppm): Multiplets corresponding to the four protons on the benzene ring of the THQ core.

-

Aliphatic Protons (δ 1.9-4.0 ppm): Distinct multiplets for the -CH₂-CH₂-CH₂- protons of the saturated ring. The N-CH₂ protons (position 2) will be shifted downfield due to the adjacent electron-withdrawing acyl group.

-

Carboxylic Acid Proton (δ >10 ppm): A broad singlet, which is exchangeable with D₂O.

-

-

Expected ¹³C NMR (100 MHz, DMSO-d₆) Signals:

-

Carbonyl Carbons (δ 160-170 ppm): Two signals for the amide and carboxylic acid carbonyls.

-

Aromatic Carbons (δ 115-140 ppm): Six signals for the aromatic carbons.

-

Aliphatic Carbons (δ 20-50 ppm): Three signals for the saturated carbons of the THQ ring.

-

Mass Spectrometry (MS)

MS provides definitive confirmation of the molecular weight and elemental composition.[7][8]

-

Protocol: Prepare a dilute solution (~0.1 mg/mL) of the compound in methanol or acetonitrile. Analyze using electrospray ionization (ESI) in negative mode to observe the [M-H]⁻ ion.

-

Expected Result: The high-resolution mass spectrum should show an ion corresponding to the calculated exact mass of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of pharmaceutical compounds.[11][12][13]

-

Protocol:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Prep: Dissolve 1 mg of compound in 1 mL of 50:50 Acetonitrile:Water.

-

-

Trustworthiness: A sharp, symmetrical peak for the main compound with minimal to no other peaks indicates high purity. The method is self-validating; the integration of the peak area at a relevant UV wavelength provides a quantitative purity value.[14]

Data Summary and Interpretation

Quantitative data from the synthesis and characterization should be tabulated for clarity and direct comparison.

Table 1: Synthesis Reaction Parameters & Results

| Parameter | Step 1 (Acylation) | Step 2 (Saponification) |

|---|---|---|

| Starting Material | 1,2,3,4-Tetrahydroquinoline | Ethyl 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoacetate |

| Equivalents | 1.0 | 1.0 |

| Key Reagent | Ethyl oxalyl chloride (1.1 eq) | Sodium Hydroxide (2.0 eq) |

| Solvent | Dichloromethane | Ethanol/Water |

| Temperature | 0°C to Room Temp | Reflux |

| Reaction Time | 4 hours | 2 hours |

| Typical Yield | 85-95% | 90-98% |

| Appearance | Pale Yellow Oil | White Solid |

Table 2: Spectroscopic and Chromatographic Data Summary

| Analysis | Technique | Result | Interpretation |

|---|---|---|---|

| Structure | ¹H NMR | Signals consistent with predicted structure | Confirms proton framework and connectivity |

| Structure | ¹³C NMR | 11 distinct carbon signals in expected regions | Confirms carbon backbone |

| Molecular Weight | HRMS (ESI⁻) | m/z = 204.0666 for [C₁₁H₁₀NO₃]⁻ | Confirms elemental composition (Δ < 5 ppm) |

| Purity | HPLC (UV, 254 nm) | >98% (by peak area) | High purity suitable for further development |

Conclusion and Future Perspectives

This guide has detailed a reliable and thoroughly validated protocol for the synthesis and characterization of this compound. The described methods, rooted in fundamental organic chemistry principles, provide a clear path for researchers and drug development professionals to access this valuable molecular scaffold. The causality-driven explanations for experimental choices aim to empower scientists to not only replicate these results but also to troubleshoot and adapt the procedures as needed.

The successful synthesis and rigorous characterization of this compound open the door for its use in a variety of drug discovery applications, including fragment-based screening, library synthesis for lead optimization, and the development of novel constrained peptide mimetics.

References

- Benchchem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.

- Benchchem. (2025). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.

- Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds. Google Books.

- Benchchem. (2025).

- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- Organic & Biomolecular Chemistry. (2015).

- UNCW Institutional Repository.

- Fisher Scientific. Amide Synthesis.

- Journal of Chemical Education. (2002).

- DTIC. Mass Spectrometry of Heterocyclic Compounds.

- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

- PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

- Russian Journal of General Chemistry. (2018). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines.

- Journal of Pharmaceutical and Applied Chemistry. (2025). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis.

- New Journal of Chemistry. (2023).

- NJ Labs. (2025). Essential Applications of HPLC in the Pharmaceutical Industry.

- Pharmaceutical Technology. (2003).

- Arkivoc. (2001). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.

- Lab Manager. (2025).

- YouTube. (2022).

- International Journal of Materials and Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- RSC Medicinal Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.

- Chemsrc. (2021). This compound.

- ACS Omega. (2024). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)

- Finetech Industry Limited. This compound | CAS: 1018565-99-5 | Chemical Product.

- Molecules. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amide Synthesis [fishersci.dk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google Books [books.google.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. This compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]

- 10. This compound | CAS: 1018565-99-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 11. medjpps.com [medjpps.com]

- 12. njlabs.com [njlabs.com]

- 13. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]

- 14. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid

Introduction

3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid is a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. As a derivative of the quinoline scaffold, a privileged structure in pharmacology, it holds potential for diverse biological activities.[1][2][3][4] The quinoline ring system is a cornerstone in the development of numerous therapeutic agents, exhibiting a broad spectrum of pharmacological effects including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3] The thoughtful functionalization of this core, as seen in this compound, can modulate its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic profile.

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only the available data but also a robust framework for the experimental determination of key parameters. By elucidating the "why" behind the "how," this document aims to empower researchers to fully characterize this and similar molecules, thereby accelerating the drug discovery process.

Molecular Identity and Core Properties

A foundational understanding of a compound begins with its fundamental identifiers and structural attributes. For this compound, these are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 1(2H)-Quinolineacetic acid, 3,4-dihydro-alpha-oxo- | [5] |

| CAS Number | 1018565-99-5 | [5][6] |

| Molecular Formula | C₁₁H₁₁NO₃ | [5][6] |

| Molecular Weight | 205.21 g/mol | [5][6] |

| Chemical Structure |  | N/A |

Note: While a visual representation of the chemical structure is essential, a verifiable public domain image was not available at the time of this writing. The structure consists of a 3,4-dihydroquinoline core N-acylated with an oxoacetic acid moiety.

While some fundamental properties are readily available from chemical suppliers, critical experimental data such as melting point, boiling point, and density have not been widely reported in publicly accessible literature.[6] The subsequent sections of this guide will therefore focus on the theoretical considerations and detailed experimental protocols for determining these and other vital physicochemical parameters.

Solubility Profile: A Gateway to Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For an acidic compound like this compound, its solubility is expected to be pH-dependent.

Theoretical Considerations

The presence of a carboxylic acid group suggests that the compound will exhibit low solubility in acidic aqueous media and higher solubility in neutral to basic conditions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. The 3,4-dihydroquinoline portion of the molecule contributes to its lipophilicity.

Experimental Determination of Aqueous and Solvent Solubility

A systematic approach to determining the solubility profile is essential.[7][8][9][10][11] The following protocol outlines a standard procedure for qualitative solubility testing.

Protocol: Qualitative Solubility Determination

-

Water Solubility:

-

To 25 mg of the compound in a test tube, add 0.75 mL of deionized water in portions.

-

Vigorously shake the tube after each addition.

-

Observe for complete dissolution. If soluble, proceed to test the solution's pH with litmus paper to confirm its acidic nature.[9]

-

-

pH-Dependent Aqueous Solubility:

-

5% Sodium Bicarbonate (NaHCO₃) Solution: Add 0.75 mL of 5% NaHCO₃ to 25 mg of the compound. Effervescence (release of CO₂) and dissolution indicate a strong organic acid, such as a carboxylic acid.[7][8][10]

-

5% Sodium Hydroxide (NaOH) Solution: If insoluble in water, test solubility in 0.75 mL of 5% NaOH. Solubility in NaOH but not in water is characteristic of an acidic compound.[7][8][10]

-

5% Hydrochloric Acid (HCl) Solution: Test solubility in 0.75 mL of 5% HCl. The presence of the nitrogen atom in the quinoline ring might impart very weak basic properties, though the amide linkage and the presence of the carboxylic acid make this unlikely to result in significant acidic solubility.[7][8]

-

-

Organic Solvent Solubility:

-

Assess solubility in a range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) using a similar procedure to provide a broader understanding of its solubility characteristics for formulation and analytical purposes.

-

Caption: Workflow for qualitative solubility testing.

Acidity Constant (pKa): The Key to Ionization

The pKa is a measure of the acidity of a compound. For this compound, the pKa of the carboxylic acid group will dictate its charge state at different physiological pH values, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted pKa

Carboxylic acids typically have pKa values in the range of 3-5.[12][13] The exact pKa of this compound will be influenced by the electronic effects of the adjacent N-acyl dihydroquinoline ring system. Computational methods can provide an estimated pKa, but experimental determination is the gold standard.[12][14]

Experimental Determination of pKa

Potentiometric titration is a highly accurate and common method for pKa determination.[12][15]

Protocol: pKa Determination by Potentiometric Titration

-

Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in deionized water or a suitable co-solvent if aqueous solubility is low.[15]

-

Titration Setup:

-

Titration:

-

If the starting pH is not already low, acidify the solution with a small amount of 0.1 M HCl to a pH of around 1.8-2.0 to ensure the carboxylic acid is fully protonated.[15]

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[15]

-

Record the pH after each addition, allowing the reading to stabilize.[15]

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[12] This can be determined from the first derivative of the titration curve.

-

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP): Measuring Membrane Permeability

The partition coefficient (P), typically expressed as its logarithm (logP), is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (commonly n-octanol) and water. It is a crucial parameter for predicting a drug's ability to cross biological membranes.

Predicted logP

Given the presence of the aromatic and aliphatic rings, this compound is expected to have a positive logP value, indicating a degree of lipophilicity. However, the carboxylic acid and amide functionalities will contribute to its hydrophilicity. Computational tools can provide an estimated logP, but these should be confirmed experimentally.[16][17]

Experimental Determination of logP

The shake-flask method is the traditional and most accurate method for logP determination.[16][18] Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, high-throughput alternative.[18][19]

Protocol: logP Determination by Shake-Flask Method

-

System Preparation:

-

Saturate n-octanol with water and water (buffered to a pH where the compound is neutral, if possible) with n-octanol to create a pre-equilibrated biphasic system.[20]

-

-

Partitioning:

-

Dissolve a known amount of the compound in one of the phases.

-

Combine equal volumes of the n-octanol and aqueous phases in a separatory funnel.

-

Shake vigorously for a set period to allow for partitioning and then allow the layers to separate completely.[20]

-

-

Quantification:

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[16]

-

The logP is the base-10 logarithm of P.

-

Spectroscopic Profile

Spectroscopic analysis provides invaluable information about the chemical structure and functional groups present in a molecule.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Protons on the alpha-carbon to the carboxylic acid are expected to resonate around 2-3 ppm.[21] The protons on the dihydroquinoline ring will appear in both the aromatic (for the benzene ring portion) and aliphatic regions. The exact chemical shifts and coupling patterns will be complex and require detailed analysis for full structural elucidation.[22][23][24][25]

-

¹³C NMR: The carbonyl carbons of the carboxylic acid and the amide are expected to resonate in the deshielded region of 160-185 ppm.[26][21][27]

Infrared (IR) Spectroscopy

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid O-H stretching, often overlapping with C-H stretches.[28][29]

-

C=O Stretch: Two distinct carbonyl stretching absorptions are anticipated. The carboxylic acid C=O stretch should appear as a strong, sharp band around 1700-1725 cm⁻¹.[28][29] The amide C=O stretch is expected at a lower frequency, typically in the 1650-1690 cm⁻¹ range, due to resonance.[26][27]

-

C-O Stretch: A C-O stretching band from the carboxylic acid is expected between 1210-1320 cm⁻¹.[28]

Mass Spectrometry (MS)

The molecular ion peak corresponding to the molecular weight (205.21) should be observable. A common fragmentation pattern for N-acyl compounds is the cleavage of the C-N bond, which would result in the formation of an acylium ion.[21]

Conclusion

This compound is a compound with a promising structural scaffold for drug discovery. While some of its fundamental physicochemical properties are documented, a comprehensive experimental characterization is necessary to fully understand its potential as a therapeutic agent. This guide provides the theoretical framework and detailed, validated protocols for determining its solubility, pKa, and logP. By systematically applying these methodologies, researchers can generate the critical data needed to advance this and other novel chemical entities through the drug development pipeline. The predictive spectroscopic information also serves as a benchmark for the structural verification of synthesized material.

References

- This compound, 95% Purity, C11H11NO3, 5 grams. (n.d.).

- Spectroscopy of Carboxylic Acid Derivatives. (2023). JoVE.

- IR: carboxylic acids. (n.d.). University of Calgary.

- Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Oregon State University.

- This compound. (2021). Chemsrc.

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Indian Academy of Sciences.

- Determination of log P coefficients via a RP-HPLC column. (2002). Google Patents.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Babylon.

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent Technologies.

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.

- IR Spectra for Carboxylic Acid | Detailed Guide. (2024). Echemi.

- 2-(3,4-Dihydroquinolin-1(2H)-yl)acetic acid. (n.d.). ChemScene.

- An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers. (n.d.). Benchchem.

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Cengage.

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo. (n.d.). General experimental methods.

- 2-(4-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid. (n.d.). BLDpharm.

- 2-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid. (n.d.). Sigma-Aldrich.

- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC - NIH.

- First Principles pKa Calculations on Carboxylic Acids Using the SMD Solvation Model. (2012). American Chemical Society.

- How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor.

- 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid. (n.d.). PubChem - NIH.

- Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. (2021). PMC - NIH.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage.

- (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. (2025). ResearchGate.

- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). ijstr.

- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (n.d.). Arabian Journal of Chemistry.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Saddleback College.

- 2-(4-oxo-1,4-dihydroquinolin-1-yl)acetic acid. (n.d.). AMERICAN ELEMENTS.

- Biological importance of quinoline derivatives in natural and pharmaceutical drugs. (n.d.). Elsevier.

- This compound | CAS: 1018565-99-5 | Chemical Product. (n.d.). FINETECH INDUSTRY LIMITED.

- Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. (2024). ACS Omega.

- 2-(2-Oxo-1,2,3,4-Tetrahydroquinolin-3-Yl)Acetic Acid. (n.d.). Chem-Impex.

- Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). NIH.

- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Journal of Drug Delivery and Therapeutics.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jddtonline.info [jddtonline.info]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chem.ws [chem.ws]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. organicchemistrytutor.com [organicchemistrytutor.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. acdlabs.com [acdlabs.com]

- 17. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 20. agilent.com [agilent.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. ias.ac.in [ias.ac.in]

- 23. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]

- 24. Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ijstr.org [ijstr.org]

- 26. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 27. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 28. orgchemboulder.com [orgchemboulder.com]

- 29. echemi.com [echemi.com]

A Technical Guide to the Spectroscopic Characterization of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid (Molecular Formula: C₁₁H₁₁NO₃, Molecular Weight: 205.21 g/mol ).[1] In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral data. By dissecting the molecule into its constituent parts—the 1,2,3,4-tetrahydroquinoline core and the N-glyoxyloyl (oxoacetic acid) side chain—we can infer a detailed spectral fingerprint. This guide is intended for researchers, chemists, and drug development professionals, offering both a predictive data set for this compound and a methodological framework for the characterization of novel N-acyl heterocyclic compounds.

Introduction and Molecular Structure

The structural elucidation of novel chemical entities is the bedrock of modern chemical research and drug development. Spectroscopic techniques provide the necessary empirical evidence to confirm molecular structure, assess purity, and understand chemical behavior. The title compound, this compound, represents a scaffold where a saturated heterocyclic system (1,2,3,4-tetrahydroquinoline) is functionalized with an α-keto acid moiety via an amide linkage. This combination of functional groups suggests potential for unique chemical and biological properties, making a thorough understanding of its characterization paramount.

The logical workflow for the structural analysis of such a compound is an integrated approach, utilizing complementary spectroscopic techniques.

Caption: Integrated workflow for spectroscopic structural elucidation.

The molecular structure, presented below, forms the basis for all subsequent spectral predictions.

Caption: Molecular structure of the target compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic (dihydroquinoline ring), and carboxylic acid protons. Due to the amide bond, rotation around the N-C(O) bond may be restricted, potentially leading to broadening or duplication of signals for protons near the nitrogen (especially at C2 and C8).

| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Justification |

| H-Carboxyl | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is highly deshielded and often exchanges, leading to a broad signal. |

| H5, H6, H7, H8 | 7.0 - 7.5 | Multiplets | 4H | Protons on the aromatic ring will appear in the typical aromatic region. The specific pattern will depend on the exact electronic environment, but a complex multiplet is expected. |

| H2 | ~ 3.8 - 4.2 | Triplet | 2H | These methylene protons are adjacent to the amide nitrogen, causing a significant downfield shift. |

| H4 | ~ 2.8 - 3.0 | Triplet | 2H | These benzylic protons are adjacent to the aromatic ring and will appear as a triplet. |

| H3 | ~ 1.9 - 2.2 | Multiplet | 2H | This methylene group is coupled to both H2 and H4, resulting in a more complex signal (e.g., a quintet or multiplet). |

Predicted ¹³C NMR Spectrum

The carbon NMR will be critical for identifying the two distinct carbonyl carbons and confirming the full carbon skeleton.

| Carbon(s) | Predicted Shift (δ, ppm) | Justification |

| C10 (Carboxyl C=O) | 165 - 175 | The carboxylic acid carbonyl is typically found in this region. |

| C9 (Amide C=O) | 160 - 170 | The amide carbonyl carbon is also highly deshielded.[2] |

| C4a, C8a (Aromatic) | 135 - 145 | Quaternary aromatic carbons attached to the nitrogen and the aliphatic ring. |

| C5, C6, C7, C8 (Aromatic) | 120 - 130 | Aromatic CH carbons. |

| C2 | ~ 40 - 45 | Aliphatic carbon directly attached to the amide nitrogen. |

| C4 | ~ 28 - 33 | Benzylic carbon of the tetrahydroquinoline ring. |

| C3 | ~ 22 - 27 | Aliphatic carbon in the middle of the saturated portion of the ring system. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with carboxylic acid protons to ensure their observation.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific sample and solvent to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 16-64 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required (~1024 or more). A relaxation delay of 2-5 seconds is appropriate.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the presence of specific functional groups, which absorb infrared radiation at characteristic frequencies.[3][4][5]

Predicted IR Absorption Bands

The spectrum will be dominated by strong absorptions from the O-H and the two C=O groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Justification |

| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Broad, Strong | The characteristic broad absorption of a hydrogen-bonded carboxylic acid dimer.[1][6] |

| 2850 - 3100 | C-H stretch (Aromatic & Aliphatic) | Medium | Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.[7] |

| ~ 1730 - 1750 | C=O stretch (α-Keto Carbonyl) | Strong, Sharp | The ketone carbonyl adjacent to the carboxylic acid is expected at a relatively high frequency.[8] |

| ~ 1650 - 1680 | C=O stretch (Amide Carbonyl) | Strong, Sharp | The tertiary amide carbonyl (Amide I band) typically absorbs in this region. Its frequency is lowered by resonance.[2] |

| 1580 - 1620 | C=C stretch (Aromatic) | Medium | Stretching vibrations within the benzene ring.[7] |

| 1210 - 1320 | C-O stretch (Carboxylic Acid) | Strong | The C-O single bond stretch of the carboxylic acid group.[6] |

| 1100 - 1250 | C-N stretch | Medium | The stretching vibration of the carbon-nitrogen bond of the amide. |

Experimental Protocol: IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

Data Analysis: The instrument software will automatically subtract the background spectrum. Label the significant peaks with their wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.[9][10]

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

-

Molecular Ion: The exact mass of C₁₁H₁₁NO₃ is 205.0688. High-resolution mass spectrometry (HRMS) should detect the protonated molecule [M+H]⁺ at m/z 206.0761 or the deprotonated molecule [M-H]⁻ at m/z 204.0615.

-

Key Fragmentation: Collision-Induced Dissociation (CID) of the molecular ion would likely proceed via cleavage of the bonds adjacent to the carbonyl groups and the nitrogen atom (α-cleavage).[11][12][13]

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Plausible Fragmentation Events:

-

Loss of water (-18 Da): A common loss from molecules containing a carboxylic acid.

-

Loss of the carboxyl group (-45 Da): Cleavage of the C-C bond between the two carbonyls can lead to the loss of a •COOH radical.

-

Loss of the glyoxyloyl moiety (-57 Da): Cleavage of the N-C(O) amide bond would result in the protonated tetrahydroquinoline fragment at m/z 132. This is a very likely and stable fragment.[14]

Experimental Protocol: Mass Spectrometry (ESI-Q-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode, or ammonium hydroxide (0.1%) for negative ion mode.

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

MS1 Scan: Acquire a full scan mass spectrum (e.g., over a range of m/z 50-500) to identify the molecular ion ([M+H]⁺ or [M-H]⁻). Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

-

Tandem MS (MS/MS): Select the molecular ion as the precursor ion in the quadrupole.

-

Fragmentation: Subject the isolated precursor ion to Collision-Induced Dissociation (CID) in the collision cell by applying a specific collision energy. Nitrogen or argon is typically used as the collision gas.

-

MS2 Scan: Analyze the resulting fragment ions in the Time-of-Flight (TOF) analyzer to generate the MS/MS spectrum.

-

Data Analysis: Determine the exact mass of the parent and fragment ions. Use the accurate mass data to confirm the elemental composition and propose fragmentation pathways consistent with the molecule's structure.

Conclusion

This guide outlines the predicted NMR, IR, and MS spectral data for this compound based on fundamental spectroscopic principles and data from analogous structures. The key predicted features include a broad O-H stretch and two distinct C=O stretches in the IR spectrum, characteristic signals for the tetrahydroquinoline ring and a downfield acid proton in the ¹H NMR, and a molecular ion at m/z 206 [M+H]⁺ with a primary fragmentation involving the loss of the glyoxyloyl side chain in the mass spectrum. While these predictions provide a robust foundation for characterization, empirical verification through the synthesis and analysis of the compound remains the definitive standard for structural confirmation.

References

- Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023). YouTube.

- IR handout.pdf. University of Colorado Boulder.

- INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College.

- Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts.

- Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface. (2023). ACS Publications.

- Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). JoVE.

- IR: carboxylic acids. University of Calgary.

- Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts.

- 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR spectrum. ChemicalBook.

- 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460. PubChem, National Institutes of Health.

- 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum. ChemicalBook.

- 1,2,3,4-Tetrahydroquinoline - Optional[1H NMR]. SpectraBase.

- 1,2,3,4-Tetrahydroquinoline - Optional[13C NMR]. SpectraBase.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry. (2014). PubMed, National Institutes of Health.

- Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. (2021). The Royal Society of Chemistry.

- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh.

- fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- Table of Characteristic IR Absorptions. University of Wisconsin-Platteville.

- Analytical Chemistry – Infrared (IR) Spectroscopy. (2015). Compound Interest.

- Infrared IR Spectroscopy in Metabolomics. (2023). YouTube.

- Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.

- This compound | CAS: 1018565-99-5. Finetech Industry Limited.

Sources

- 1. spcmc.ac.in [spcmc.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. compoundchem.com [compoundchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 14. Fragmentation reactions of N-benzyltetrahydroquinolines in electrospray ionization mass spectrometry: the roles of ion/neutral complex intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Screening of 3,4-Dihydroquinolin-1(2H)-yl(oxo)acetic Acid Analogs

This guide provides a comprehensive framework for the in vitro screening of 3,4-dihydroquinolin-1(2H)-yl(oxo)acetic acid analogs, a novel chemical scaffold with significant potential in drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to elucidate the scientific rationale behind experimental design, ensuring a robust and self-validating screening cascade.

Introduction: The Rationale for a Bifurcated Screening Approach

The this compound scaffold represents a promising starting point for the development of new therapeutics. Its structural features suggest the potential for diverse biological activities. However, without a predefined biological target, a dual-pronged screening strategy is often the most effective. This guide will detail a workflow that begins with a broad, unbiased phenotypic screen to identify general cellular effects, followed by a more focused, target-based approach to elucidate the specific mechanism of action. This bifurcated strategy maximizes the potential for discovering novel bioactivities while systematically narrowing down the therapeutic possibilities.

Phenotypic screening offers an unbiased method for discovering new chemical entities in complex therapeutic areas, especially when the disease target is not yet known.[1][2] This approach allows for the identification of compounds that produce a desired change in the phenotype of a cell or organism.[2] In contrast, target-based screening focuses on molecules that modulate the activity of a specific, purified target.[1] By initiating with a phenotypic screen, we cast a wide net to capture any potential therapeutic effects of the this compound analogs before committing to a specific biological pathway.

Part 1: Phenotypic Screening - A Broad-Based Inquiry into Bioactivity

The initial phase of our screening cascade employs a phenotypic approach to assess the global effects of the analog library on cell health and viability. This allows for the early identification of compounds with cytotoxic or cytostatic effects, which could be indicative of potential anticancer activity.

Experimental Workflow: Phenotypic Screening

Caption: High-level workflow for the initial phenotypic screening cascade.

Detailed Protocol: High-Throughput Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of living cells.[5]

Materials:

-

This compound analogs

-

Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])

-

Non-cancerous human cell line (e.g., HEK293 [embryonic kidney])

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 (NP-40) and 8 mM HCl in isopropanol)[2]

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete medium.

-

Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.[4]

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 µM working solution of each analog in complete medium from a 10 mM DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Remove the medium from the wells and add 100 µL of the compound-containing medium.

-

Include vehicle control wells (medium with 0.1% DMSO) and positive control wells (e.g., with a known cytotoxic agent like doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of 5 mg/mL MTT solution to each well.[4]

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

Data Analysis and Interpretation:

The percentage of cell viability is calculated as:

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

For the primary screen, compounds that exhibit >50% inhibition of cell viability are considered "hits" and are advanced to dose-response studies.

Self-Validating System:

-

Positive Control: Ensures the assay is sensitive to cytotoxic effects.

-

Vehicle Control: Accounts for any effects of the solvent on cell viability.

-

Counter-Screening: Using a non-cancerous cell line helps to identify compounds with general cytotoxicity versus those with cancer-selective effects.

Data Presentation: Dose-Response Analysis

The IC₅₀ (half-maximal inhibitory concentration) is determined for hit compounds by performing the MTT assay with a range of concentrations (e.g., 8-point serial dilution).

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Non-Cancerous Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |

| Analog-001 | MCF-7 | 2.5 | HEK293 | > 50 | > 20 |

| Analog-002 | HCT116 | 5.1 | HEK293 | 10.2 | 2 |

| Analog-003 | A549 | 1.2 | HEK293 | > 50 | > 41.7 |

| Doxorubicin | MCF-7 | 0.8 | HEK293 | 1.5 | 1.875 |

The Selectivity Index (SI) is calculated as IC₅₀ in the non-cancerous cell line / IC₅₀ in the cancer cell line. A higher SI value is desirable, indicating greater selectivity for cancer cells.

Part 2: Target-Based Screening - Deconvoluting the Mechanism of Action

Based on the known biological activities of quinoline derivatives, a panel of target-based assays can be employed to elucidate the mechanism of action of the prioritized hits from the phenotypic screen. Potential targets include protein kinases, the proteasome, and DNA methyltransferases.

Experimental Workflow: Target-Based Screening

Caption: Workflow for target deconvolution using a panel of biochemical assays.

Detailed Protocol: VEGFR2 Kinase Assay (Luminescence-Based)

Principle: This assay measures the amount of ATP remaining after a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed).[4]

Materials:

-

Recombinant human VEGFR2 kinase

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Prioritized hit compounds

-

96-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of the hit compounds in kinase assay buffer.

-

Prepare a master mix containing ATP and the peptide substrate in kinase assay buffer.

-

Dilute the VEGFR2 enzyme in kinase assay buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the diluted compound or control to the wells of a 96-well plate.

-

Add 10 µL of the master mix to each well.

-

Initiate the reaction by adding 10 µL of diluted VEGFR2 enzyme to each well.

-

Incubate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Data Analysis and Interpretation:

The percent inhibition is calculated relative to a "no inhibitor" positive control. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic curve.

Self-Validating System:

-

No Enzyme Control (Blank): Measures background signal.

-

No Inhibitor Control (Positive Control): Represents 100% enzyme activity.

-

Known Inhibitor Control: Validates the assay's ability to detect inhibition.

Part 3: Illustrative Signaling Pathways

Understanding the potential signaling pathways affected by the this compound analogs is crucial for interpreting screening results and guiding further drug development.

VEGFR2 Signaling Pathway

Caption: Simplified overview of the EGFR signaling pathway.

Conclusion

The in vitro screening of this compound analogs requires a methodologically sound and scientifically justified approach. By integrating an initial broad phenotypic screen with a subsequent focused target-based deconvolution, researchers can efficiently identify and characterize novel bioactive compounds. The detailed protocols and workflows presented in this guide are designed to be self-validating, ensuring the generation of reliable and reproducible data. This comprehensive strategy will empower drug discovery professionals to unlock the full therapeutic potential of this promising chemical scaffold.

References

-

Sygnature Discovery. (n.d.). Phenotypic Screening. BioScience. Retrieved January 17, 2026, from [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (2023, December 29). Phenotypic screening. In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Charnwood Discovery. (n.d.). Phenotypic Screening Assays. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Cell-based phenotypic screening endpoints for phenotype-based drug discovery. Retrieved January 17, 2026, from [Link]

-

Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery, 16(10), 667–684. [Link]

-

ResearchGate. (n.d.). Analogs for further investigation of quinoline pharmacophore. a Kinases inhibited Eurofins enzyme assay at 1 µM. Retrieved January 17, 2026, from [Link]

-

Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved January 17, 2026, from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 17, 2026, from [Link]

-

Khan, I., Zaib, S., Batool, S., Abbas, N., Ashraf, Z., Iqbal, J., & Saeed, A. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. DARU Journal of Pharmaceutical Sciences, 27(2), 745–757. [Link]

-

Hsieh, M.-C., Chen, Y.-L., Lee, Y.-C., Chen, Y.-H., Huang, Y.-C., Kuo, C.-C., & Kuo, S.-C. (2021). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 26(11), 3291. [Link]

-

National Center for Biotechnology Information. (2015). Substituted quinolines as noncovalent proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 2977–2981. [Link]

-

ResearchGate. (2026, January 1). Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Retrieved January 17, 2026, from [Link]

-

bioRxiv. (2024, April 3). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Retrieved January 17, 2026, from [Link]

-

MDPI. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 23(19), 11817. [Link]

-

MDPI. (2021). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Pharmaceuticals, 14(11), 1152. [Link]

-

National Center for Biotechnology Information. (2024, December 19). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). In Silico Evaluation of Quinolone–Triazole and Conazole–Triazole Hybrids as Promising Antimicrobial and Anticancer Agents. Molecules, 28(15), 5831. [Link]

-

ResearchGate. (n.d.). Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved January 17, 2026, from [Link]

-

ACS Omega. (2024, July 16). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Retrieved January 17, 2026, from [Link]

-

RSC Publishing. (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2025, October 30). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Retrieved January 17, 2026, from [Link]

-

MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]

-

National Center for Biotechnology Information. (2023, January 4). Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. Retrieved January 17, 2026, from [Link]

-

MDPI. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6649. [Link]

-

Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting.... Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. The VEGFR-2.... Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (2013). Proteasomes: Isolation and Activity Assays. Current Protocols in Cell Biology, 60(1), 3.4.1–3.4.29. [Link]

-

Technology Networks. (2024, April 16). The Role of Phenotypic Screening in Drug Discovery. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (2011). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 7, 525. [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (2023, December 29). Epidermal growth factor receptor. In Wikipedia. Retrieved January 17, 2026, from [Link]

-

BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved January 17, 2026, from [Link]

-

Proventa International. (2021, June 29). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. Retrieved January 17, 2026, from [Link]

-

Frontiers. (n.d.). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Retrieved January 17, 2026, from [Link]

-

EpigenTek. (n.d.). EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 87(15), 7912–7919. [Link]

-

ResearchGate. (n.d.). The 26S proteasome activity assay (A) Workflow of the assay with main.... Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (2018). DNA Methyltransferase Activity Assays: Advances and Challenges. Theranostics, 8(3), 817–837. [Link]

-

Biocompare. (n.d.). EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit P-3001 from EpiGentek. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (2016, September 12). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling. In PubChem. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (2020). Phenotypic screening of compound libraries as a platform for the identification of antibiotic adjuvants. Methods in Enzymology, 642, 19–39. [Link]

-

ResearchGate. (2015, December 30). (PDF) DNA Methyltransferase Assays. Retrieved January 17, 2026, from [Link]

-

Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved January 17, 2026, from [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved January 17, 2026, from [Link]

Sources

- 1. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 2. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

- 3. Phenotypic Screening's Role in Drug Discovery | Technology Networks [technologynetworks.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Foreword: The Enduring Legacy and Modern Renaissance of the Quinoline Scaffold

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Quinoline-Based Compounds

The quinoline ring system, a simple fusion of benzene and pyridine, stands as a titan in the world of medicinal chemistry.[1][2] First isolated from coal tar in 1834, this heterocyclic scaffold has proven to be a remarkably versatile framework for drug development.[1][3] Its derivatives form the backbone of numerous clinically essential drugs, from the historic antimalarial quinine to modern anticancer agents and broad-spectrum antibiotics.[4][5] This guide, intended for researchers and drug development professionals, moves beyond a simple recitation of facts. It serves as a strategic manual, elucidating the causal reasoning behind the synthesis, characterization, and evaluation of novel quinoline-based compounds. We will explore both the foundational pillars of classical synthesis and the cutting-edge innovations that are driving the quinoline renaissance, providing a field-proven perspective on navigating the path from molecular design to biological validation.

Part I: The Architect's Blueprint — Strategies for Constructing the Quinoline Core

The construction of the quinoline nucleus is a mature field of organic chemistry, yet one that is continually reinvigorated with new methodologies. The choice of synthetic strategy is not arbitrary; it is dictated by the desired substitution pattern, available starting materials, and the need for efficiency and scalability.

Pillar 1: Foundational Cyclization Strategies — The Classical Named Reactions

For over a century, a handful of robust, named reactions have been the workhorses for quinoline synthesis.[3][6][7] Understanding their mechanisms is crucial for predicting outcomes and troubleshooting reactions. These methods, while sometimes requiring harsh conditions, provide reliable access to a wide array of quinoline scaffolds.[3]

-

The Skraup Synthesis (1880): This reaction produces the parent quinoline or substituted derivatives from the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[7][8][9] Causality: The Skraup synthesis is often chosen when unsubstituted or simply substituted quinolines are desired. The harsh acidic and oxidative conditions limit its compatibility with sensitive functional groups, but its use of simple, inexpensive starting materials makes it valuable.[3][7]

-

The Friedländer Annulation (1882): One of the most versatile and widely used methods, the Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[10][11] Causality: This method is preferred for creating polysubstituted quinolines with a high degree of regiocontrol, as the substitution pattern is directly determined by the choice of the two starting components.[1][3] It can be catalyzed by either acid or base, offering flexibility.[10]

-

The Combes Synthesis (1888): This acid-catalyzed reaction condenses an aniline with a 1,3-dicarbonyl compound to form 2,4-disubstituted quinolines.[7][9] Causality: The Combes synthesis is particularly useful for accessing quinolines with specific alkyl or aryl groups at the C2 and C4 positions. The initial enamine formation followed by cyclization provides a predictable pathway to the desired product.[7]

Pillar 2: Modern Methodologies — The Pursuit of Efficiency and Novelty

Recent decades have seen a paradigm shift towards more efficient, atom-economical, and environmentally benign synthetic routes.[8][12] These modern methods often employ catalytic systems to achieve transformations that are difficult or impossible under classical conditions.

-

Transition-Metal Catalysis: Catalysts based on rhodium, ruthenium, cobalt, and palladium have enabled the synthesis of quinolines through novel C-H bond activation and annulation strategies.[1] Causality: These methods offer new retrosynthetic disconnections, allowing for the construction of highly complex quinolines from simpler precursors. For instance, a rhodium catalyst can facilitate a cascade C-H activation and heteroannulation, providing a direct route to functionalized products.[1]

-

Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, combine three or more reactants in a single step to build complex molecules.[6] Causality: The primary driver for using MCRs is efficiency. They reduce the number of synthetic steps, minimize waste, and save time and resources, which is highly advantageous in a drug discovery setting for building libraries of compounds.[6]

-

Green Chemistry Approaches: The use of microwave irradiation, reusable solid acid catalysts (like Nafion NR50), or nanocatalysts under solvent-free conditions represents a move towards more sustainable synthesis.[1][12] Causality: These choices are driven by a need to reduce environmental impact, improve safety, and often, to accelerate reaction times and improve yields compared to conventional heating.[1][12]

Part II: From Crude Mixture to Validated Hit — The Post-Synthesis Workflow

Synthesizing a molecule is only the beginning. A rigorous, self-validating system of purification, characterization, and biological screening is essential to ensure that the observed biological activity is attributable to the claimed chemical entity.

Protocol 1: Purification and Structural Elucidation

Every newly synthesized compound must be rigorously purified and its structure unequivocally confirmed. This process ensures that any downstream biological data is reliable.[13][14]

Step-by-Step Methodology:

-

Reaction Monitoring: The progress of the synthesis is monitored by Thin-Layer Chromatography (TLC). Causality: TLC provides a rapid, inexpensive qualitative assessment of the reaction's completeness by comparing the spot of the reaction mixture to the starting materials.

-

Work-up and Isolation: Once the reaction is complete, the crude product is isolated from the reaction mixture through extraction and solvent evaporation.

-

Purification: The crude solid is purified using flash column chromatography. Causality: This is the standard method for separating the desired compound from unreacted starting materials, byproducts, and catalysts based on differential adsorption to the stationary phase (e.g., silica gel).

-

Structural Characterization: The identity and structure of the purified compound are confirmed using a suite of spectroscopic techniques.[15][16]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.[16][17] 2D NMR techniques (COSY, HSQC) are used to confirm connectivity. Causality: NMR is the gold standard for structural elucidation in organic chemistry, providing definitive proof of the atom-to-atom connections.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) confirms the molecular weight and elemental composition (molecular formula) of the new compound.[15][16] Causality: HRMS provides an exact mass measurement, which is critical for confirming the identity of a novel substance and distinguishing it from other potential isomers or byproducts.[15]

-

-

Purity Assessment: The purity of the final compound is quantified using High-Performance Liquid Chromatography (HPLC). A purity level of >95% is the standard for compounds intended for biological screening.[13] Causality: Biological assays are highly sensitive to impurities, which can produce false positives or mask the true activity of the target compound. HPLC provides a quantitative measure of purity, ensuring data integrity.

Protocol 2: Biological Screening — The MTT Cytotoxicity Assay

Given the prevalence of quinoline derivatives as anticancer agents, a primary screen often involves assessing their cytotoxicity against cancer cell lines.[18][19] The MTT assay is a standard colorimetric assay for this purpose.

Step-by-Step Methodology:

-

Cell Culture: A human cancer cell line (e.g., A549 lung carcinoma) is cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained in an incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of ~5,000 cells per well and allowed to adhere overnight. Causality: An overnight incubation allows cells to recover from trypsinization and enter a logarithmic growth phase, ensuring a consistent and healthy starting population for the assay.

-

Compound Treatment: The synthesized quinoline derivatives are dissolved in DMSO to create stock solutions. These are then serially diluted in cell culture media and added to the wells to achieve a range of final concentrations (e.g., 0.1 to 100 µM). A vehicle control (DMSO only) and a positive control (e.g., Doxorubicin) are included.

-